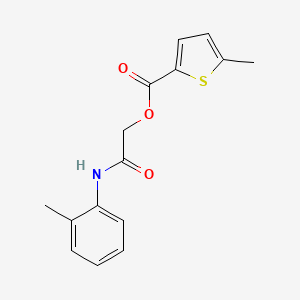

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-(2-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-10-5-3-4-6-12(10)16-14(17)9-19-15(18)13-8-7-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFRJHITZQUWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxoethyl compounds with o-tolylamine and 5-methylthiophene-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of catalysts and under controlled temperatures to ensure high yield and purity . Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .

Chemical Reactions Analysis

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate exhibits potential antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth and induce apoptosis in cancer cells by targeting specific signaling pathways.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory and analgesic effects, contributing to the development of new therapeutic agents. Its derivatives are particularly promising in treating conditions characterized by inflammation.

Material Science

Organic Semiconductors

In material science, this compound serves as an intermediate in synthesizing more complex thiophene derivatives used in organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them suitable for various electronic applications.

Industrial Applications

Corrosion Inhibitors

The compound is utilized in producing corrosion inhibitors, which are essential in protecting metal surfaces from degradation. The ability of thiophene derivatives to form protective layers on metals enhances their commercial value in various industrial sectors.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be as low as 0.03 µg/mL for certain strains, indicating strong antimicrobial potential .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, derivatives of this compound were tested in animal models. Results demonstrated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Physicochemical and Regulatory Properties

Substituents impact molecular weight, solubility, and regulatory status.

Key Findings and Implications

Substituent Position Matters: The o-tolylamino group in the target compound may confer distinct steric and electronic effects compared to para-substituted analogs. For example, the p-tolylamino-containing spiro compound in showed antibacterial activity, suggesting that substituent position modulates target binding .

Safety vs. Activity: The unsubstituted phenylamino derivative () demonstrated anesthetic activity but raised hepatotoxicity concerns, highlighting the need for balanced structural optimization .

Ester Group Simplicity: Simpler esters like Ethyl Thiophene-2-carboxylate () serve as references for understanding how bulky substituents (e.g., amino-oxoethyl groups) affect physical properties .

Biological Activity

2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione, ammonium acetate, ethyl acetoacetate, and 5-methyl-2-thiophene in ethanol under reflux conditions. The resulting product exhibits a layered supramolecular structure stabilized by hydrogen bonding interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 4.296 µM to 7.472 µM against these cell lines, indicating moderate to high cytotoxicity .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Kinases : It has been observed that some thiophene derivatives inhibit key kinases such as VEGFR-2 and AKT, which are crucial in cancer cell signaling pathways .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity following treatment .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to S phase arrest in the cell cycle, further contributing to its antiproliferative effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiophene derivatives similar to this compound:

- Study on HepG2 and PC-3 Cells :

- Evaluation of Antioxidant Activity :

Data Summary

The following table summarizes the biological activity findings related to this compound:

| Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|

| HepG2 | 4.296 | Apoptosis induction | High cytotoxicity |

| PC-3 | 7.472 | Kinase inhibition | Moderate selectivity |

| MCF-7 | Not specified | Cell cycle arrest | Potential for further development |

Q & A

[Basic] What synthetic routes are recommended for preparing 2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 5-methylthiophene-2-carboxylic acid derivatives with o-tolylamine-containing intermediates. Key steps include:

- Esterification: React 5-methylthiophene-2-carboxylic acid (CAS 88-13-1, as listed in thiophene-carboxylate standards ) with a chloroethyl oxo intermediate under reflux with a catalyst like DCC (N,N'-dicyclohexylcarbodiimide).

- Amidation: Introduce the o-tolylamino group via nucleophilic substitution or coupling reagents (e.g., HATU).

- Optimization: Vary solvents (e.g., DMF for polar intermediates), temperatures (60–100°C), and stoichiometric ratios (1:1.2 for amine:ester) to improve yield. Monitor purity via HPLC, referencing chromatographic standards for thiophene derivatives .

[Advanced] How can single-crystal X-ray diffraction (SXRD) with SHELX refine structural ambiguities in this compound, particularly for disordered moieties?

Methodological Answer:

SHELX software (e.g., SHELXL) is critical for refining crystallographic

- Data Collection: Use high-resolution (<1.0 Å) data to resolve disorder in the o-tolylamino or thiophene rings.

- Twinning Handling: For twinned crystals, apply TWIN/BASF commands in SHELXL to model domain orientation .

- Disorder Modeling: Split disordered atoms (e.g., methyl groups) into multiple positions with refined occupancy ratios. Validate using R-factor convergence (<0.05) and Fo-Fc maps .

[Basic] What spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR/IR data resolved?

Methodological Answer:

- NMR: Assign peaks using 2D experiments (HSQC, HMBC) to confirm the thiophene ring (δ 6.8–7.2 ppm) and oxoethyl moiety (δ 2.5–3.5 ppm). Cross-validate with reference data for 5-methylthiophene-2-carboxylates .

- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N-H at ~3300 cm⁻¹).

- Contradictions: Compare with NIST Chemistry WebBook entries for analogous compounds (e.g., 5-methylthiophenecarboxaldehyde, CAS 527-72-0 ). Use high-purity solvents to avoid artifacts.

[Advanced] How can researchers design dose-response assays to evaluate anti-inflammatory activity, based on structural analogs?

Methodological Answer:

- Assay Design: Use LPS-induced RAW 264.7 macrophages to measure NO inhibition, inspired by chromenyl carboxylate anti-inflammatory studies .

- Controls: Include dexamethasone (positive control) and vehicle (DMSO <0.1%).

- Dose Range: Test 1–100 µM, with triplicate replicates. Calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- SAR Analysis: Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with activity trends .

[Basic] What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) in sealed containers, as oxoethyl groups are hydrolysis-prone .

- Stability Monitoring: Perform HPLC every 6 months; degradation >5% warrants repurification .

[Advanced] How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with COX-2 (PDB ID 5KIR). Parameterize the compound’s partial charges via Gaussian 16 (B3LYP/6-31G*).

- Binding Affinity: Focus on hydrogen bonds between the oxoethyl group and Arg120/His90 residues.

- Validation: Compare with crystallographic data for thiophene-containing inhibitors .

[Advanced] What strategies address regioselectivity challenges during the synthesis of thiophene-carboxylate derivatives?

Methodological Answer:

- Directing Groups: Use meta-directing substituents (e.g., methyl at C5) to bias electrophilic substitution .

- Cross-Coupling: Employ Suzuki-Miyaura reactions with Pd catalysts for precise aryl-thiophene linkages .

- Monitoring: Track regioselectivity via LC-MS/MS and compare retention times to standards (e.g., ethyl thiophene-2-carboxylate, CAS 2810-04-0 ).

[Basic] Which chromatographic methods are suitable for purity analysis, and what reference standards apply?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase. Reference ethyl thiophene-2-carboxylate (CAS 2810-04-0) for retention time calibration .

- GC-MS: Validate volatile impurities with NIST library matches (e.g., 5-methylthiophenecarboxaldehyde ).

- Purity Threshold: ≥95% by area normalization, with baseline separation of peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.